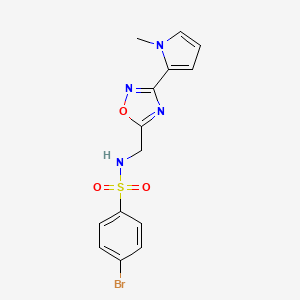

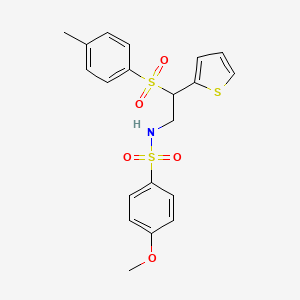

![molecular formula C14H19NO3S B3019968 2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide CAS No. 1281686-79-0](/img/structure/B3019968.png)

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the synthesis of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" is not explicitly described in the provided literature, dimethyl sulfoxide is noted for its role as a solvent and synthon in organic chemistry. It has been used as a building block for various synthetic transformations, including methylation, methylenation, and methylsulfonylation reactions . This suggests that DMSO or related sulfonyl compounds could potentially be involved in the synthesis of the compound , either as solvents or as reagents.

Molecular Structure Analysis

The molecular structure of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" would include a sulfonyl group attached to a butanamide backbone, with additional substituents that include a dimethyl group and a phenylethenyl group. The influence of the sulfonyl group on the NMR spectra of the ring to which it is bonded has been discussed in the context of N-sulphinylamine derivatives . This information could be extrapolated to predict the electronic effects of the sulfonyl group on the molecular structure of the compound .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide." However, they do discuss the reactivity of related sulfonyl compounds. For example, N-sulphinylamine derivatives have been shown to undergo cycloaddition reactions with dienes, and the kinetics of these reactions have been studied . This could imply that the compound may also participate in similar cycloaddition reactions due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" are not covered in the provided papers. Nonetheless, DMSO is known for its ability to dissolve a wide range of compounds, including polycyclic aromatic hydrocarbons and amino acids . This solvent property of DMSO could be relevant when considering the solubility and handling of the compound . Additionally, the stability and non-toxicity of DMSO as a solvent might also be reflected in the handling characteristics of sulfonyl-containing compounds like "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-4-14(2,3)13(16)15-19(17,18)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,15,16)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPWYZSJIRLBPC-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(2-phenylethenesulfonyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

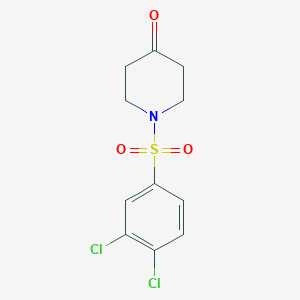

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

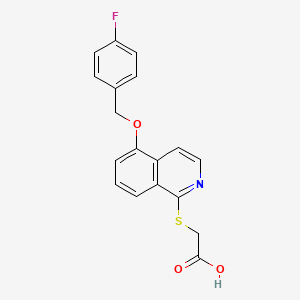

![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)

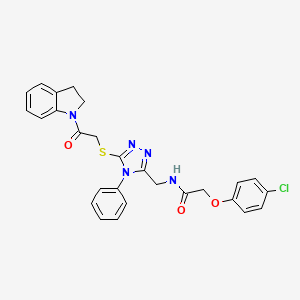

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)

![3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B3019899.png)

![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)